2-Methyl-5,6-diphenylhex-5-en-3-yn-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
62839-51-4 |
|---|---|
Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-methyl-5,6-diphenylhex-5-en-3-yn-2-ol |
InChI |
InChI=1S/C19H18O/c1-19(2,20)14-13-18(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12,15,20H,1-2H3 |
InChI Key |
PSCIEXXAGLGNCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC(=CC1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Mechanistic Investigations and Transformative Reactions of 2 Methyl 5,6 Diphenylhex 5 En 3 Yn 2 Ol Derivatives
Rearrangement Dynamics of Tertiary Propargylic Alcohols
Tertiary propargylic alcohols are a well-studied class of compounds known for their susceptibility to acid-catalyzed rearrangements. These transformations typically proceed through carbocationic intermediates, leading to the formation of α,β-unsaturated carbonyl compounds or other rearranged products. The specific pathway followed is highly dependent on the substrate's structure and the reaction conditions employed.
The Meyer-Schuster and Rupe rearrangements are classic acid-catalyzed reactions of propargylic alcohols. The Meyer-Schuster rearrangement involves the isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes via a 1,3-hydroxyl shift. nih.govwikipedia.orgslideshare.net For tertiary alcohols such as 2-Methyl-5,6-diphenylhex-5-en-3-yn-2-ol, this pathway would be expected to yield an α,β-unsaturated ketone.
However, the Rupe rearrangement often competes with the Meyer-Schuster pathway in the case of tertiary alcohols. wikipedia.orgslideshare.net This alternative reaction proceeds through an enyne intermediate to furnish α,β-unsaturated methyl ketones. wikipedia.org The competition between these two pathways is a critical consideration in predicting the reaction outcome. Traditionally, these rearrangements are induced by strong acids, but milder conditions using transition metal or Lewis acid catalysts have been developed to improve selectivity and yield. wikipedia.org
| Feature | Meyer-Schuster Rearrangement | Rupe Rearrangement |
|---|---|---|
| Starting Material | Secondary or Tertiary Propargylic Alcohols | Tertiary Propargylic Alcohols |
| Key Step | nih.govbeilstein-journals.org-Hydroxyl Shift | Formation of an Enyne Intermediate |
| Product | α,β-Unsaturated Ketone/Aldehyde | α,β-Unsaturated Methyl Ketone |
| Catalyst | Protic Acids, Lewis Acids, Transition Metals |
The mechanism for both the Meyer-Schuster and Rupe rearrangements proceeds through the formation of a key carbocationic intermediate. The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule, a good leaving group. This generates a propargyl-allenyl stabilized carbocation.
This common carbocationic intermediate stands at a mechanistic crossroads, from which diverse structural motifs can arise. nih.govnih.gov Depending on the specific substitutions on the alcohol and the reaction conditions, this intermediate can undergo various subsequent transformations, including nucleophilic attack, cyclization, or further rearrangement, leading to a variety of products such as furans, cyclopentenones, or acyclic enones. nih.govnih.govbeilstein-journals.org The stability of this carbocation is paramount and is significantly influenced by the substituents attached to the propargylic framework.
The presence of the diphenyl-substituted vinyl group (a styryl-type moiety) in this compound exerts a profound influence on its reactivity. The phenyl groups can stabilize the crucial carbocationic intermediate through resonance, thereby facilitating its formation and influencing the subsequent reaction pathways.
Research on similar 1-styrylpropargyl alcohols has demonstrated that the electronic nature of the aryl substituents is a key determinant of the reaction outcome. nih.govbeilstein-journals.org
Electron-donating groups on the phenyl rings tend to stabilize the carbocationic intermediates more effectively, often promoting cyclization pathways. For instance, substrates with highly electron-donating groups have been shown to yield cyclopentenones. beilstein-journals.org
Less electron-donating groups , such as unsubstituted or halogen-substituted phenyl rings, are less able to stabilize the carbocation. This can disfavor cyclization and lead to the formation of other products, such as rearranged acyclic ketones or furans. nih.govbeilstein-journals.org
| Substituent on Styryl Group | Observed Product(s) | Inferred Influence |
|---|---|---|
| 2,4,6-Trimethoxyphenyl (highly electron-donating) | Cyclopentenone | Strong carbocation stabilization favors cyclization. |
| 4-Chlorophenyl (electron-withdrawing) | Cyclopentenone (reduced yield) | Reduced carbocation stabilization disfavors cyclization. |
| Unsubstituted Phenyl | Rearranged Acyclic Ketone, Furan (B31954) | Moderate stabilization allows for competing rearrangement and furan formation pathways. |
Metal-Catalyzed Cyclization and Cycloisomerization Pathways
Beyond acid catalysis, the reactivity of enyne alcohols can be powerfully modulated by transition metals. Gold catalysts, in particular, have emerged as exceptionally effective for a wide range of transformations involving alkynes due to their strong π-Lewis acidity or "alkynophilicity."
Gold(I) and Gold(III) complexes are soft Lewis acids that selectively activate the alkyne moiety of an enyne alcohol like this compound. This activation renders the alkyne susceptible to attack by various nucleophiles. When the nucleophile is part of the same molecule, as is the case with the hydroxyl group in an enyne alcohol, intramolecular reactions such as cyclization and cycloisomerization can occur under mild conditions. These gold-catalyzed processes are known for their high efficiency and atom economy, often leading to the formation of complex polycyclic systems in a single step.
A prominent pathway in the gold-catalyzed reaction of enyne alcohols is intramolecular hydroalkoxylation. In this process, the pendant hydroxyl group acts as an internal nucleophile, attacking the gold-activated alkyne. For a substrate like this compound, this cyclization can proceed via a 5-exo-dig pathway, which is generally favored, to produce a five-membered ring.
This initial cyclization event generates a vinyl-gold intermediate, which upon protonolysis (cleavage of the C-Au bond by a proton source), yields a dihydrofuran derivative. Subsequent isomerization or aromatization can lead to the formation of a substituted furan. The synthesis of polysubstituted furans through gold-catalyzed cyclization of propargylic alcohols with other unsaturated systems is a well-established and powerful synthetic method. acs.org The specific regioselectivity of the initial nucleophilic attack and the fate of the subsequent intermediates are often controlled by the electronic and steric properties of the substituents on the enyne backbone, as well as the ligands on the gold catalyst.
Gold-Catalyzed Reactions of Enyne Alcohols
Mechanisms of Gold-Mediated Cycloisomerizations
Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptionally effective in activating the alkyne moiety of enyne alcohols, initiating a cascade of reactions to form complex cyclic structures. nih.govrsc.org The high affinity of gold for carbon-carbon multiple bonds facilitates cycloisomerization reactions under mild conditions. researchgate.net
The generally accepted mechanism begins with the π-activation of the alkyne by the gold catalyst. This coordination renders the alkyne susceptible to intramolecular nucleophilic attack by the alkene, a process known as cycloisomerization. For a substrate like this compound, this typically proceeds via a 6-endo-dig cyclization, which generates a vinyl-gold intermediate. pku.edu.cnnih.gov This intermediate can then evolve through several pathways.
One prominent pathway involves the formation of a cyclopropyl (B3062369) gold-carbene species. This intermediate is highly reactive and can undergo further rearrangements. acs.org For instance, in reactions of enynes bearing propargylic carboxylates, a common transformation involves a 1,3-acyloxy migration followed by a Nazarov cyclization, a 4π-electrocyclization of a divinyl ketone cation, to yield cyclopentenone derivatives. nih.govrsc.org While the subject molecule lacks a propargylic ester, the principle of gold-catalyzed rearrangement cascades is a central theme.
Computational and experimental studies have shown that the reaction pathway is highly dependent on the catalyst's ligands and counterions. nih.govnih.gov For example, the choice of counterion can influence whether a reaction proceeds through a propargyl-allenyl isomerization before cyclization or via a direct 5-endo-dig cyclization to a furyl-gold intermediate. nih.gov Similarly, the ligand on the gold catalyst can assist in specific steps, such as hydrogen shifts, thereby controlling the regioselectivity of the final product. nih.gov In some cases, these cyclizations can be part of a larger cascade, including subsequent aldol (B89426) additions or Friedel-Crafts-type reactions to build significant molecular complexity in a single step. nih.govfrontiersin.org
| Catalyst System | Key Mechanistic Steps | Resulting Structures |
| Au(I) Complexes | π-Activation of alkyne, 1,3-acyloxy migration, Nazarov cyclization | Bicyclo[3.3.0]octenones nih.govrsc.org |
| Au(I)/Au(III) | Alkyne activation, formation of gold-carbene intermediates, 1,2-hydride or 1,2-bromide shifts | Substituted furans nih.gov |
| [JohnPhosAuNCMe]SbF₆ | Keteniminium ion formation, cyclization, benzoannulation | Tetracyclic frameworks frontiersin.org |
| AuCl₃ / Au(PH₃)Cl | Coordination to distal double bond of allene, formation of zwitterionic intermediate, 1,2-migration | Isomeric bromofurans nih.gov |
Palladium-Catalyzed Isomerizations and Cyclizations
Palladium catalysis offers a distinct set of transformations for enyne alcohols. These reactions often proceed through the formation of palladacycle intermediates. acs.org For a 1,6-enyne like this compound, a common pathway involves the oxidative cyclization of the enyne with a Pd(0) catalyst to form a palladacyclopentene. This intermediate is a key branch point for various subsequent reactions. acs.org
The hydroxyl group in the substrate can act as a directing group, influencing the regioselectivity of the initial cyclization. thieme-connect.com The vinyl palladium species generated after the initial cyclization is a versatile intermediate. acs.org It can participate in cross-coupling reactions, insert into other C-C multiple bonds, or undergo β-hydride elimination to yield isomerized products. acs.org For example, a Pd(II)-catalyzed 6-endo cyclization can generate a vinyl palladium species that subsequently couples with an allylic alcohol, leading to the formation of allyl pyrones after a β-OH elimination. acs.org
In the absence of a coupling partner, the reaction may terminate in an isomerization, yielding conjugated dienes or other rearranged products. The specific outcome is often dictated by the ligand environment around the palladium center and the reaction conditions. acs.org
| Catalyst System | Key Mechanistic Steps | Resulting Structures |
| Pd(0)/PPh₃ | Oxidative cyclization, formation of palladacyclopentene | Cyclodimerized products, 1,3-dienes acs.org |
| Pd(OAc)₂ | 6-endo cyclization, formation of vinyl palladium species, β-OH elimination | Allyl pyrones acs.org |
| Pd(OAc)₂/TDMPP | Intramolecular alkyne-alkyne coupling | Macrocyclic enynes nih.gov |
| Pd(OAc)₂ (with diboron (B99234) reagent) | Hydroxyl-directed cyclization, protodemetalation of vinylpalladium intermediate | Complex cyclopentanes thieme-connect.com |
Cobalt-Mediated Carbocyclizations and Allenyl Alcohol Formation
Cobalt catalysts provide unique reactivity pathways, particularly in C-H activation and multicomponent reactions. nih.govresearchgate.net A significant transformation for 1,3-enyne substrates is the cobalt(III)-catalyzed sequential C-H bond addition, which can be coupled with aldehydes to stereoselectively synthesize allenyl alcohols. nih.govnih.gov
This process represents a powerful method for forming multiple C-C bonds in a single operation. The mechanism is proposed to involve the formation of a cobaltacycle intermediate. researchgate.netnih.gov This reaction is notable for its broad substrate scope, accommodating hindered substituents on the alkyne, which is relevant to the diphenyl-substituted alkene of the title compound. nih.gov The resulting allenyl alcohol products are themselves valuable synthetic intermediates. They can be converted, either in situ or through subsequent silver-mediated cyclization, into highly substituted dihydrofurans with excellent stereoselectivity. nih.govresearchgate.net
Beyond allenyl alcohol formation, cobalt can also catalyze carbocyclization reactions of enynes and related systems, such as the arylative carbocyclization of allenynes with arylboronic acids, to afford five-membered carbocycles and heterocycles. researchgate.net
| Catalyst System | Reaction Type | Key Mechanistic Feature | Product |
| Co(III) Catalyst | Sequential C-H bond addition | Formation of a cobaltacycle intermediate | Allenyl Alcohols nih.govnih.gov |
| Co(III), then Ag(I) | C-H addition followed by cyclization | In-situ or subsequent cyclization of allenyl alcohol | Dihydrofurans researchgate.net |
Other Transition Metal Catalysis in Enyne Alcohol Transformations (e.g., Cu, Ni, Rh, Ru, Ag)
While gold, palladium, and cobalt are prominent in enyne chemistry, a variety of other transition metals also catalyze important transformations. These metals offer complementary reactivity and selectivity. rsc.orgrsc.orgrsc.org
Silver (Ag): Silver catalysts are often used in cyclization reactions of functionalized alkynes. As mentioned, Ag(I) salts can effectively mediate the cyclization of allenyl alcohols (formed via cobalt catalysis) into dihydrofurans. nih.govresearchgate.net
Nickel (Ni): Nickel catalysts exhibit unique reactivity, often complementary to palladium. acs.org They are effective in various cross-coupling reactions and can mediate transformations of unreactive internal alkynes where palladium catalysts might fail. acs.org Nickel can also promote cascade cyclization/cross-coupling reactions. acs.org
Copper (Cu): Copper catalysis is widely used in coupling reactions and cyclizations involving alkynes. For instance, copper catalysts are employed in the synthesis of isoxazoles from propargylic alcohols. rsc.org
Rhodium (Rh) and Ruthenium (Ru): These metals are also potent catalysts for enyne cycloisomerizations and skeletal rearrangements, often proceeding through different mechanistic pathways than gold or palladium, providing access to alternative structural motifs. rsc.org
Chemo-, Regio-, and Stereoselectivity Control in Metal-Catalyzed Cyclizations
Controlling selectivity is paramount in the synthesis of complex molecules from enyne precursors. amanote.commdpi.com Several factors determine the chemo-, regio-, and stereochemical outcome of these metal-catalyzed reactions.
Catalyst Control: The choice of metal and its associated ligands is the primary determinant of selectivity. The steric bulk and electronic properties of ligands can dictate which coordination site on the substrate is preferred and can influence the facial selectivity in bond-forming steps. nih.gov For example, bulky ligands on a gold catalyst were found to be crucial for diastereocontrol in a C-H insertion step. pku.edu.cnnih.gov
Substrate Control: The inherent structure of the enyne alcohol plays a critical role. Functional groups, such as the tertiary alcohol in this compound, can act as internal nucleophiles or directing groups, guiding the catalyst to a specific position and influencing regioselectivity. thieme-connect.com
Reaction Conditions: Parameters such as solvent, temperature, and additives can dramatically influence the reaction pathway. Solvent polarity can affect the stability of charged intermediates, potentially reversing regioselectivity. nih.gov Temperature can also be a deciding factor, enabling or disabling certain mechanistic pathways. frontiersin.org For instance, FeCl₃ catalysis has been used for highly regio- and stereoselective hydrochlorination/cyclization of enynes, providing Z-isomers with high yields. researchgate.net
Addition Reactions Across the Enyne Unit
Nucleophilic and Electrophilic Additions to Conjugated Enynes
The conjugated system of this compound is susceptible to both electrophilic and nucleophilic attack.
Electrophilic Addition: In an electrophilic addition, such as with HBr, the reaction is initiated by the protonation of one of the multiple bonds. pressbooks.publibretexts.org Protonation of the alkene moiety is favored because it leads to the formation of a resonance-stabilized allylic carbocation. libretexts.orgchemistrynotmystery.com This cation has positive charge density distributed across two carbon atoms. pressbooks.pub The subsequent attack by the nucleophile (e.g., Br⁻) can occur at either of these electrophilic centers, leading to a mixture of products. youtube.com
1,2-Addition: The nucleophile attacks the carbon adjacent to the initial protonation site.
1,4-Addition (Conjugate Addition): The nucleophile attacks the terminal carbon of the allylic system (the alkyne carbon), resulting in a product with a rearranged double bond. pressbooks.pubchemistrynotmystery.com
The ratio of these products is often dependent on reaction conditions, particularly temperature. Lower temperatures tend to favor the kinetically controlled 1,2-addition product, while higher temperatures favor the more thermodynamically stable 1,4-addition product. youtube.com
Nucleophilic Addition: While less common for the hydrocarbon portion without strong activation, nucleophilic addition can occur, typically in a Michael or 1,4-addition fashion across the conjugated system if the substrate is appropriately activated. The electron-withdrawing nature of the alkyne polarizes the double bond, making the terminal carbon of the alkene (C6) susceptible to attack by soft nucleophiles.
Regioselectivity and Stereoselectivity in Enyne Addition Reactions
The regioselectivity and stereoselectivity of addition reactions involving enyne substrates such as this compound are pivotal in determining the structure of the resulting products. These reactions, particularly when catalyzed by transition metals, are influenced by a combination of electronic and steric factors inherent to the enyne and the reacting partners.
In catalytic additions to enynes, the initial coordination of the metal catalyst to the alkyne or enyne moiety can dictate the regiochemical outcome. For derivatives of this compound, the presence of a tertiary alcohol at the propargylic position and bulky phenyl groups on the alkene can create a sterically hindered environment. This steric hindrance plays a significant role in directing incoming reagents to the less encumbered face of the molecule, thereby controlling the stereoselectivity of the addition.
The electronic nature of the substituents also exerts a strong influence. The phenyl groups at the 5 and 6 positions can electronically bias the double bond, while the hydroxyl group can participate in directing the catalyst through coordination. The interplay of these factors can lead to high levels of control over the formation of specific isomers. For instance, in cycloisomerization reactions, the substitution pattern on the enyne can determine whether the reaction proceeds via an endo or exo pathway, leading to different ring sizes and stereochemical arrangements.
The choice of catalyst is another critical factor. Different metal catalysts, such as gold or platinum, can favor different reaction pathways and thus different regio- and stereoisomers. This is often due to the distinct nature of the intermediates formed during the catalytic cycle.
Below is a table summarizing the expected selectivity in typical enyne addition reactions based on substrate and catalyst factors.
| Reaction Type | Key Influencing Factors | Expected Outcome for this compound Derivatives |
| Hydration/Alkoxylation | Steric hindrance from phenyl and methyl groups, directing effect of the hydroxyl group. | Nucleophilic attack at the internal carbon of the alkyne (C-4) is generally favored, leading to the Markovnikov-type product. The stereochemistry of the addition across the double bond is often anti. |
| Cycloisomerization | Catalyst (e.g., Au(I), Pt(II)), substitution pattern on the enyne. | The bulky substituents may favor an exo-dig cyclization pathway to minimize steric strain, leading to the formation of a five-membered ring. |
| Enyne Metathesis | Nature of the metal-alkylidene catalyst, steric bulk of substituents on the alkyne and alkene. | The reaction is likely to proceed in a way that minimizes steric interactions between the bulky phenyl groups and the catalyst, influencing the geometry of the resulting diene. |
Computational and Theoretical Insights into Reaction Mechanisms
Density Functional Theory (DFT) Studies of Enyne Alcohol Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms of enyne alcohols like this compound. DFT calculations allow for the detailed exploration of potential energy surfaces, providing insights into the thermodynamics and kinetics of various reaction pathways. These studies are crucial for understanding the factors that govern the reactivity and selectivity of these compounds.
For enyne alcohols, DFT studies can model the interaction of the substrate with a metal catalyst, identifying the most stable coordination modes. The calculations can reveal how the electronic properties of the enyne, influenced by substituents such as the phenyl and methyl groups in this compound, affect the activation of the alkyne and alkene moieties. For example, DFT can quantify the extent of π-backbonding from the metal to the alkyne, which is a key step in many catalytic transformations.
Furthermore, DFT calculations can be used to investigate the role of the propargylic hydroxyl group. This group can act as an internal nucleophile or as a directing group, and DFT can help to distinguish between these possibilities by calculating the energy barriers for the corresponding reaction pathways. The solvent effects can also be incorporated into DFT models to provide a more realistic description of the reaction environment.
The table below presents typical energetic data that can be obtained from DFT studies to rationalize the reactivity of enyne alcohols.
| Computational Parameter | Significance in Enyne Alcohol Reactivity |
| Activation Energy (ΔG‡) | Determines the kinetic feasibility of a reaction pathway. Lower activation energies indicate faster reactions. |
| Reaction Energy (ΔG) | Indicates the thermodynamic driving force of a reaction. A negative value suggests a spontaneous process. |
| Bond Dissociation Energy (BDE) | Provides insight into the strength of chemical bonds and helps to predict which bonds are likely to break during a reaction. |
| Natural Bond Orbital (NBO) Analysis | Reveals details about charge distribution and orbital interactions, explaining the electronic factors that control reactivity. |
Understanding Transition States and Intermediates in Catalytic Cycles
A key strength of DFT calculations is the ability to map out the entire catalytic cycle for a given transformation, including the characterization of elusive transition states and reactive intermediates. For reactions involving this compound, this provides a molecular-level understanding of how catalysts mediate the conversion of reactants to products.
DFT can be used to locate and characterize the geometry and energy of transition states, which are the highest energy points along a reaction coordinate. The structure of a transition state reveals the atomic motions involved in bond breaking and bond formation, offering a snapshot of the reaction at its most critical stage. By comparing the energies of different transition states, researchers can predict which reaction pathway is kinetically favored and thus explain the observed selectivity. bath.ac.uk
In the context of gold- or platinum-catalyzed reactions of enyne alcohols, DFT has been instrumental in identifying key intermediates such as metal-vinylidenes, metal-carbenes, or cyclopropyl metal-carbene species. The relative stability of these intermediates can determine the ultimate fate of the reaction. For a substrate like this compound, DFT could be employed to assess how the phenyl and methyl substituents stabilize or destabilize these intermediates, thereby influencing the product distribution.
The following table outlines common intermediates in enyne catalysis and the insights that can be gained from their computational analysis.
| Intermediate Species | Role in Catalytic Cycle | Insights from DFT |
| π-Complex | Initial coordination of the metal catalyst to the alkyne or alkene. | Geometry and binding energy reveal the initial catalyst-substrate interaction and can influence subsequent steps. |
| Metal-Vinylidene/Carbene | Highly reactive species formed after rearrangement of the coordinated alkyne. | Their electronic structure and stability are key to understanding skeletal rearrangements and cyclization pathways. |
| Cyclopropyl Metal-Carbene | Formed through the intramolecular cyclization of the enyne. | The stereochemistry of this intermediate often dictates the stereochemical outcome of the final product. |
| Protonated Intermediates | Involved in reactions where a proton transfer step is crucial. | The acidity and stability of these species can be calculated to understand the role of protonolysis in the catalytic cycle. |
By providing a detailed energetic and structural picture of the reaction landscape, DFT studies offer invaluable guidance for the rational design of new catalysts and the optimization of reaction conditions for the selective transformation of complex molecules like this compound. bath.ac.uk
Advanced Spectroscopic Characterization and Structural Elucidation of Enyne Alcohol Products
Application of Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Techniques for Complex Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic compounds. For a molecule like 2-Methyl-5,6-diphenylhex-5-en-3-yn-2-ol, both ¹H and ¹³C NMR would provide crucial information for its structural verification.
In the absence of direct experimental data for this compound, we can infer the expected NMR signals by examining related structures. The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the hydroxyl proton, and the protons of the two phenyl groups. The chemical shifts of the phenyl protons would be influenced by their position relative to the double bond and any steric hindrance, likely appearing in the aromatic region (δ 7.0-8.0 ppm). The two methyl groups attached to the carbinol carbon would likely be equivalent, presenting a single, sharp signal.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. Key signals would include those for the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene and phenyl groups, the quaternary carbinol carbon, and the methyl carbons. The chemical shifts of these carbons provide insight into their electronic environment.
To illustrate the type of data obtained, the following tables present hypothetical ¹H and ¹³C NMR data for this compound, based on known chemical shift ranges for similar functional groups.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20-7.50 | Multiplet | 10H | Phenyl-H |
| 2.10 | Singlet | 1H | OH |
| 1.60 | Singlet | 6H | 2 x CH₃ |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 141.0 | Quaternary | Phenyl C (ipso) |
| 138.5 | Quaternary | Phenyl C (ipso) |
| 128.0-130.0 | Tertiary | Phenyl CH |
| 125.0 | Quaternary | C=C |
| 122.0 | Quaternary | C=C |
| 90.0 | Quaternary | C≡C |
| 85.0 | Quaternary | C≡C |
| 65.0 | Quaternary | C-OH |
| 31.0 | Primary | CH₃ |
Other spectroscopic techniques such as Infrared (IR) spectroscopy would be used to identify functional groups. For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the C=C stretch of the alkene and aromatic rings. Mass spectrometry (MS) would be employed to determine the molecular weight and fragmentation pattern, further confirming the molecular formula and structural motifs.
Integration of Theoretical Calculations for Structure Revision and Confirmation
In cases where spectroscopic data is ambiguous or leads to a tentative structural assignment, theoretical calculations have become an invaluable tool for structure revision and confirmation. Density Functional Theory (DFT) is a commonly employed computational method for predicting molecular geometries and spectroscopic properties with a high degree of accuracy.
For a molecule like this compound, DFT calculations could be used to:
Optimize the molecular geometry: This provides the most stable three-dimensional arrangement of the atoms, which can help in understanding steric interactions and their influence on spectroscopic parameters.
Predict NMR chemical shifts: By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparison of these calculated chemical shifts with the experimental data can provide strong evidence for the correctness of the proposed structure. Discrepancies may suggest an alternative structure.
Simulate IR spectra: Calculation of vibrational frequencies can predict the positions of absorption bands in the IR spectrum, aiding in the assignment of experimental peaks to specific functional groups.
The process typically involves proposing a structure based on initial spectroscopic analysis. This structure is then used as the input for a DFT calculation to predict its NMR spectrum. The agreement between the calculated and experimental spectra is then assessed. If the agreement is poor, alternative isomers can be proposed and their theoretical spectra calculated and compared to the experimental data until a satisfactory match is found. This iterative process of experimental analysis and theoretical calculation significantly enhances the confidence in the final structural elucidation.
The integration of these computational methods is particularly crucial for complex molecules with multiple stereocenters or those that exhibit unusual spectroscopic features that are difficult to interpret solely based on empirical data.
Synthetic Applications and Broader Utility of Enyne Alcohol Chemistry
Enyne Alcohols as Versatile Synthons in Complex Molecule Construction
Enyne alcohols are highly valued as versatile synthons, which are molecular fragments used to build larger molecules through reliable bond-forming reactions. Their utility stems from the dual reactivity of the alkyne and alkene moieties, which can be selectively manipulated to participate in a wide array of chemical transformations. This controlled reactivity allows for the stepwise and efficient assembly of intricate molecular frameworks. rsc.org
The strategic placement of the hydroxyl group in enyne alcohols plays a crucial role in their synthetic applications. It can direct the stereochemical outcome of reactions, act as a nucleophile, or be transformed into other functional groups to facilitate subsequent synthetic steps. The versatility of enyne alcohols is evident in their ability to undergo various reactions, including cyclizations, cycloadditions, and cross-coupling reactions, to generate diverse and complex structures. rsc.orgrsc.org
Recent advancements in catalysis have further expanded the synthetic utility of enyne alcohols. nih.gov Metal-catalyzed reactions, in particular, have enabled novel transformations that were previously challenging to achieve. rsc.org These catalytic systems can activate the enyne moiety and promote the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Below is a table summarizing key transformations of enyne alcohols that highlight their versatility as synthons:
| Reaction Type | Catalyst/Reagent | Product Type | Significance |
| Enyne Metathesis | Ruthenium or Molybdenum Carbene Complexes | Cyclic 1,3-Dienes | Efficient construction of cyclic systems. uwindsor.ca |
| Cycloisomerization | Gold, Platinum, or Palladium Catalysts | Carbocycles and Heterocycles | Atom-economical formation of complex rings. rsc.org |
| Pauson-Khand Reaction | Cobalt Carbonyl | Bicyclic Enones | Convergent synthesis of five-membered rings. |
| Nicholas Reaction | Dicobalt Hexacarbonyl | Propargyl Cations | Stabilization of reactive intermediates for further functionalization. |
| Reductive Coupling | Nickel Catalysts | Functionalized Alkenes | Stereoselective formation of substituted double bonds. rsc.org |
Role in Building Polycyclic and Heterocyclic Frameworks
A significant application of enyne alcohols is in the synthesis of polycyclic and heterocyclic frameworks, which are core structures in many biologically active molecules and functional materials. nih.gov The ability of enyne alcohols to undergo intramolecular cyclization reactions is a powerful strategy for constructing these complex ring systems in a single step. nih.gov
Metal-catalyzed cycloisomerization is a particularly effective method for converting enyne alcohols into a variety of cyclic structures. rsc.org Depending on the catalyst and reaction conditions, different cyclization pathways can be favored, leading to the selective formation of either carbocyclic or heterocyclic rings. rsc.org For instance, gold and platinum catalysts are known to promote the cyclization of enyne alcohols to form furan (B31954), pyran, and other oxygen-containing heterocycles. organic-chemistry.org
The presence of the hydroxyl group in enyne alcohols can also be exploited to direct the cyclization process and introduce additional functionality into the resulting cyclic product. This intramolecular nucleophilic attack of the alcohol onto the activated alkyne is a common strategy for the synthesis of various heterocyclic systems.
The following table provides examples of polycyclic and heterocyclic frameworks synthesized from enyne precursors:
| Starting Enyne Type | Reaction | Catalyst | Resulting Framework |
| 1,6-Enynes | Cycloisomerization | Gold(I) | Chiral Polycyclic N-Heterocycles. rsc.org |
| 1,3-Enynes | Cyclization | Various | Furans, Pyrans, Pyrroles. nih.gov |
| Dienynes | Metathesis | Ruthenium | Fused Bicyclic Systems. uwindsor.ca |
| Enyne-Allenes | Cyclization | Silver(I) | Substituted Benzenes. rsc.org |
Strategic Incorporation in Natural Product and Bioactive Compound Synthesis
The structural complexity and biological activity of many natural products make them attractive targets for total synthesis. Enyne alcohols have proven to be valuable intermediates in the synthesis of numerous natural products and bioactive compounds due to their ability to facilitate the construction of key structural motifs. rsc.orguwindsor.ca
Enyne metathesis and cycloisomerization reactions are frequently employed in natural product synthesis to construct challenging ring systems. uwindsor.ca These reactions have been successfully applied to the total synthesis of a wide range of natural products, including alkaloids, terpenoids, and macrolides. The ability to generate molecular complexity in an efficient and controlled manner makes enyne alcohols indispensable tools for the modern synthetic chemist. nih.gov
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-5,6-diphenylhex-5-en-3-yn-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally complex alcohols like this compound often involves multi-step reactions. A plausible route could include:
Alkyne formation : Use Sonogashira coupling to introduce the triple bond between carbons 3 and 4 .
Olefin introduction : Employ Wittig or Heck reactions to install the hex-5-ene moiety while preserving stereochemistry .
Hydroxyl group protection/deprotection : Use tert-butyldimethylsilyl (TBS) ethers to protect the alcohol during synthesis, followed by tetra-n-butylammonium fluoride (TBAF) for deprotection .
Optimization involves monitoring reaction kinetics via HPLC or GC-MS to adjust catalyst loadings (e.g., Pd(PPh₃)₄ for coupling reactions) and temperature gradients .
Q. How can spectroscopic techniques resolve ambiguities in the structural elucidation of this compound?
- Methodological Answer : A combination of techniques is critical:
- NMR :
- ¹H NMR : Identify olefinic protons (δ 5.2–5.8 ppm) and alkyne protons (if terminal, δ 1.8–2.1 ppm). Overlapping signals from phenyl groups (δ 7.2–7.5 ppm) may require 2D-COSY or HSQC for resolution .
- ¹³C NMR : Confirm sp² (δ 120–140 ppm) and sp-hybridized carbons (δ 70–100 ppm) .
- IR : Detect O-H stretching (~3200–3600 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ or EI modes) .
Q. What are the key challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : Challenges include:
- Hydrophobicity : Use reverse-phase chromatography (C18 columns) with acetonitrile/water gradients .
- Isomer separation : Chiral HPLC with cellulose-based columns resolves enantiomers, if present .
- Degradation : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the alkyne or alcohol moieties .
Advanced Research Questions
Q. How can computational modeling predict the physicochemical properties of this compound, and what limitations exist?
- Methodological Answer : Tools like Gaussian or COSMO-RS calculate:
- LogP : Predict lipophilicity using fragment-based methods (e.g., Crippen’s approach) .
- pKa : Estimate alcohol acidity (typically ~16–19 for secondary alcohols) via QSPR models .
Limitations arise from the compound’s conjugated system, which may require hybrid DFT (e.g., B3LYP/6-31G*) for accurate electronic structure modeling .
Q. What strategies reconcile contradictory data in thermal stability studies of similar polyfunctional alcohols?
- Methodological Answer : Discrepancies in thermal data (e.g., boiling points or decomposition temperatures) often stem from:
- Measurement techniques : Compare DSC (dynamic scanning) vs. static methods .
- Sample purity : Validate via TLC or NMR before testing .
For example, phase-change data from NIST (e.g., boiling points under reduced pressure) should be cross-checked with experimental replicates .
Q. How can structure-activity relationship (SAR) studies guide the exploration of this compound’s biological targets?
- Methodological Answer :
- Target prediction : Use SwissTargetPrediction or PharmMapper to identify potential protein targets (e.g., kinases or GPCRs) based on pharmacophore similarity .
- Activity assays : Test in vitro against predicted targets (e.g., COX-2 inhibition for anti-inflammatory potential) .
- Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays .
Q. What advanced analytical methods resolve stereochemical uncertainties in the enynol moiety?
- Methodological Answer :
- VCD (Vibrational Circular Dichroism) : Differentiates enantiomers by comparing IR spectra under polarized light .
- X-ray crystallography : Provides absolute configuration but requires high-quality single crystals .
- NOESY NMR : Detects spatial proximity between protons (e.g., confirming cis/trans olefin geometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
A general representation of the alkynylation of a ketone to yield a tertiary propargylic alcohol.